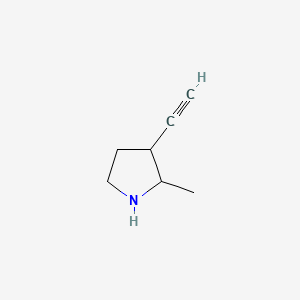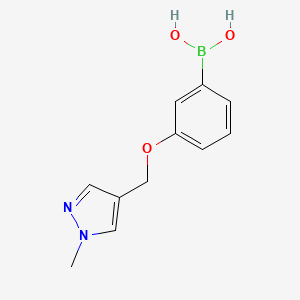
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a methoxy group and a 1-methyl-1H-pyrazol-4-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction proceeds under conditions that facilitate the formation of the boronic acid derivative . The general reaction scheme is as follows:
Starting Material: 1-methyl-4-bromopyrazole
Reagent: Triisopropyl borate
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific protocol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. It is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy group and the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Pyrazoles: Formed via nucleophilic substitution reactions.
Applications De Recherche Scientifique
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then participate in various transformations, such as cross-coupling reactions, where it forms a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Used in similar cross-coupling reactions.
3-Methoxyphenylboronic acid: Another boronic acid derivative with similar reactivity.
Uniqueness
(3-((1-Methyl-1H-pyrazol-4-yl)methoxy)phenyl)boronic acid is unique due to the presence of both a methoxy group and a pyrazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis, offering distinct advantages in the formation of complex molecules.
Propriétés
Formule moléculaire |
C11H13BN2O3 |
|---|---|
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
[3-[(1-methylpyrazol-4-yl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-14-7-9(6-13-14)8-17-11-4-2-3-10(5-11)12(15)16/h2-7,15-16H,8H2,1H3 |
Clé InChI |
CBPHXZIIXMPPFA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)OCC2=CN(N=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



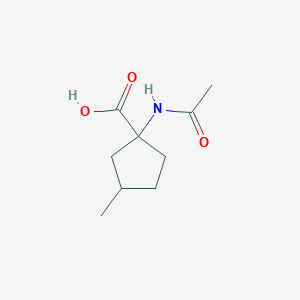
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride](/img/structure/B13560724.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
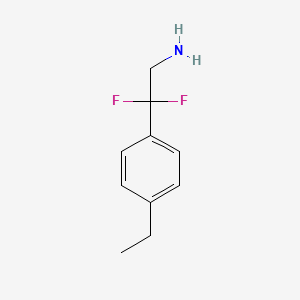
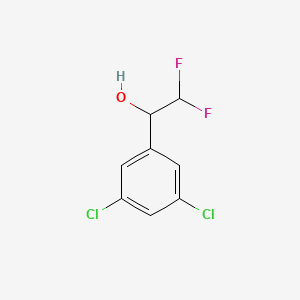
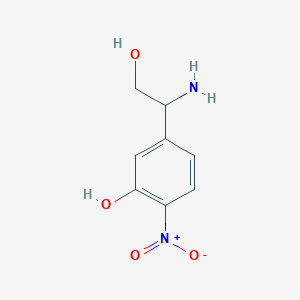
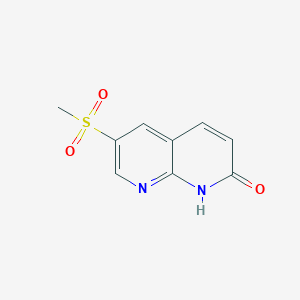
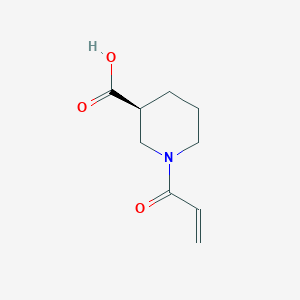
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)

